molecular formula C14H17NO2 B7507523 N-(2,3-dihydro-1H-inden-1-yl)oxolane-2-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)oxolane-2-carboxamide

Cat. No. B7507523
M. Wt: 231.29 g/mol
InChI Key: FOWZTXHLBPXUBI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)oxolane-2-carboxamide, commonly known as DIOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound with a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol. DIOC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of DIOC is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. DIOC has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation. These activities may contribute to the anticancer and antiviral effects of DIOC.
Biochemical and Physiological Effects:
DIOC has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DIOC has also been reported to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. Additionally, DIOC has been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

DIOC has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent anticancer and antiviral activities. However, DIOC also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DIOC has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on DIOC. One direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to study its mechanism of action and its effects on various signaling pathways. Additionally, more research is needed to understand the pharmacokinetics and toxicity of DIOC in vivo. Finally, the synthesis of DIOC derivatives with improved solubility and potency could also be explored.
Conclusion:
In conclusion, DIOC is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. DIOC exhibits potent anticancer, antiviral, and antifungal activities, and it has several advantages for lab experiments. However, more research is needed to understand its pharmacokinetics and toxicity in vivo, and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

DIOC has been synthesized using various methods, including the reaction of indanone with ethyl oxalyl chloride, followed by reduction with sodium borohydride and cyclization with acetic anhydride. Another method involves the reaction of indanone with ethyl oxalate in the presence of sodium ethoxide, followed by reduction with lithium aluminum hydride and cyclization with acetic anhydride. These methods have been reported to yield DIOC in good to excellent yields.

Scientific Research Applications

DIOC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antifungal activities. DIOC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro. Additionally, DIOC has been shown to exhibit antifungal activity against various fungal strains.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-6-3-9-17-13)15-12-8-7-10-4-1-2-5-11(10)12/h1-2,4-5,12-13H,3,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWZTXHLBPXUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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